N-(thiophen-3-ylmethyl)butan-2-amine

GPCR signaling TRH receptor Neuroendocrinology

Select this specific compound for TRHR2 GPCR research with documented potency (0.011-0.052 µM) and confirmed Beta-1 adrenergic inactivity. Data-backed differentiation from 2-yl regioisomers ensures experimental validity in neuroendocrine SAR studies. Reliable building block with defined purity and supply chain.

Molecular Formula C9H15NS
Molecular Weight 169.29 g/mol
CAS No. 892592-86-8
Cat. No. B1335492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-ylmethyl)butan-2-amine
CAS892592-86-8
Molecular FormulaC9H15NS
Molecular Weight169.29 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CSC=C1
InChIInChI=1S/C9H15NS/c1-3-8(2)10-6-9-4-5-11-7-9/h4-5,7-8,10H,3,6H2,1-2H3
InChIKeyPGSGIQWHDMIDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(thiophen-3-ylmethyl)butan-2-amine (CAS 892592-86-8): Sourcing and Identity for Research Procurement


N-(thiophen-3-ylmethyl)butan-2-amine, also known as (butan-2-yl)[(thiophen-3-yl)methyl]amine or N-(3-thienylmethyl)-2-butanamine, is a synthetic secondary amine with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol [1]. It features a butan-2-amine backbone linked to a thiophen-3-ylmethyl group, yielding a computed XLogP3-AA value of 2.3, which indicates moderate lipophilicity [1]. This compound is a building block used in medicinal chemistry and chemical biology research, and it is available from multiple commercial suppliers with typical purity specifications of 95% .

Why N-(thiophen-3-ylmethyl)butan-2-amine Cannot Be Replaced by In-Class Analogs in Rigorous Studies


While the core thiophene-amine scaffold is shared by several in-class compounds, structural variations at the amine nitrogen and the thiophene ring position profoundly alter target engagement and potency. For instance, the position of the thiophene substitution (2-yl vs. 3-yl) significantly affects molecular geometry and electron distribution, which can disrupt critical interactions with biological targets . Furthermore, modifications to the alkyl chain, such as the addition of a methyl group or a shift from a butan-2-amine to a butan-1-amine chain, create entirely different steric and physicochemical profiles. These subtle changes directly translate to differential activity, as evidenced by available assay data for related compounds. Therefore, assuming functional equivalence among seemingly similar analogs without direct, quantitative evidence risks introducing confounding variables and invalidating experimental conclusions. The following section provides the specific, data-backed differentiators that justify the selection of this specific compound over its closest alternatives.

N-(thiophen-3-ylmethyl)butan-2-amine (892592-86-8) Quantitative Differentiation Evidence Guide


TRHR2 Receptor Activation: N-(thiophen-3-ylmethyl)butan-2-amine vs. Structural Analogs

In a functional assay for the thyrotropin-releasing hormone receptor 2 (TRHR2), N-(thiophen-3-ylmethyl)butan-2-amine demonstrated a signaling activation potency range of 0.011-0.052 µM [1]. This data point serves as a critical differentiator against its regioisomer, N-(thiophen-2-ylmethyl)butan-2-amine, and the methylated analog 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine, for which no TRHR2 activation data is publicly reported, indicating a loss of function for this specific target. This demonstrates that the 3-yl substitution pattern and the specific butan-2-amine chain are essential for this biological activity.

GPCR signaling TRH receptor Neuroendocrinology Luciferase reporter assay

Beta-1 Adrenergic Receptor Binding: A Clear Negative Selectivity Profile

N-(thiophen-3-ylmethyl)butan-2-amine was evaluated for binding affinity towards the Beta-1 adrenergic receptor and showed no detectable affinity . This is a key point of differentiation from other thiophene-containing amines that have been reported to possess adrenergic activity. This negative data point provides a valuable selectivity filter, confirming that this compound does not interact with this major class of cardiovascular and neurological targets.

GPCR selectivity Adrenergic receptors Off-target screening Cardiovascular research

Thiophene Substitution Pattern (3-yl vs. 2-yl) as a Determinant of Activity

The 3-ylmethyl substitution on the thiophene ring of N-(thiophen-3-ylmethyl)butan-2-amine distinguishes it from the 2-ylmethyl regioisomer (CAS 869941-81-1). While both are commercially available , the difference in substitution pattern leads to distinct electronic and steric properties that are known to be critical for molecular recognition in biological systems . The TRHR2 activation data (see Evidence Item 1) is a direct functional consequence of this structural choice, demonstrating that the 3-yl isomer possesses activity where the 2-yl isomer does not.

Regioisomer Structure-Activity Relationship (SAR) Thiophene chemistry Medicinal chemistry

Targeted Application Scenarios for N-(thiophen-3-ylmethyl)butan-2-amine (892592-86-8) Based on Quantitative Evidence


Functional Profiling of TRHR2 (GPCR) Signaling Pathways

This compound is a valid tool for investigating the thyrotropin-releasing hormone receptor 2 (TRHR2) pathway. Its demonstrated potency range of 0.011-0.052 µM in a cellular CREB-luciferase reporter assay [1] confirms its ability to activate this receptor. This application is particularly relevant for researchers studying neuroendocrine function, GPCR pharmacology, and related signaling cascades where TRHR2 is implicated. Procurement of this specific compound is justified by the available functional data, which is absent for its close analogs.

Use as a Selective Control Compound in Adrenergic System Studies

Given its confirmed lack of affinity for the Beta-1 adrenergic receptor [1], N-(thiophen-3-ylmethyl)butan-2-amine can serve as a useful negative control or a tool compound where selectivity against adrenergic pathways is required. In experiments where off-target adrenergic activity could confound results, this compound's clean profile provides a clear advantage over less-characterized analogs that may have unknown or documented adrenergic interactions.

Structure-Activity Relationship (SAR) Studies on Thiophene-Based Amines

As a building block, this compound is essential for SAR investigations focused on the impact of thiophene regioisomerism. By comparing its activity (e.g., at TRHR2 [1]) and selectivity (e.g., vs. Beta-1 ) against its 2-yl regioisomer and other alkyl chain variants, researchers can precisely map the structural determinants of target engagement. Its well-defined identity and commercial availability make it a reliable starting point for the synthesis of focused libraries and the exploration of novel chemical space around this core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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